N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Overview
Description
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as NPTA, is a chemical compound that has gained significant attention in the scientific research community. It is a thiazole-based compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators. N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to selectively inhibit COX-2, which is the isoform that is primarily responsible for inflammation.
Biochemical and Physiological Effects:
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a favorable safety profile, with no significant toxic effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is its high selectivity for COX-2 inhibition, which makes it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. However, one of the limitations of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research on N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide. One area of interest is the development of new drug candidates based on the structure of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential applications of N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide in other fields, such as cancer research and neurology. Overall, the research on N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has significant potential for the development of new drugs and therapies for a range of medical conditions.
Scientific Research Applications
N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
N-[3-[2-(4-nitroanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)18-14-4-2-3-12(9-14)16-10-25-17(20-16)19-13-5-7-15(8-6-13)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPLLRTUAPBHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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